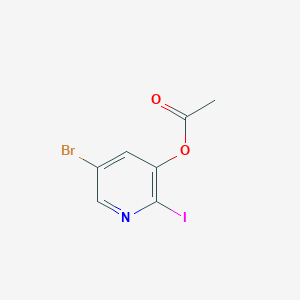

5-Bromo-2-iodopyridin-3-yl acetate

Descripción general

Descripción

5-Bromo-2-iodopyridin-3-yl acetate (CAS # 1045858-04-5, MFCD11052836) is a halogenated pyridine derivative with the molecular formula C₇H₅BrINO₂ and a molecular weight of 341.93–341.94 g/mol . It features a pyridine ring substituted with bromine (position 5), iodine (position 2), and an acetate group (position 3). This compound is commercially available in quantities ranging from 1 g ($240) to 25 g ($3000) . Its dual halogenation (Br and I) and ester functionality make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions where iodine serves as a superior leaving group compared to bromine or chlorine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate typically involves the halogenation of pyridine derivatives followed by acetylation. One common method is the bromination of 2-iodopyridine to introduce the bromine atom at the 5-position, followed by acetylation to attach the acetate group.

Industrial Production Methods: In an industrial setting, the compound is produced through controlled halogenation reactions using bromine and iodine sources under specific conditions to ensure the selective introduction of halogen atoms. The acetylation step is usually carried out using acetic anhydride or acetyl chloride in the presence of a suitable catalyst.

Análisis De Reacciones Químicas

Synthetic Pathways

5-Bromo-2-iodopyridin-3-yl acetate is typically synthesized via acetylation of the corresponding aminopyridine precursor. For example:

-

Precursor Synthesis : 5-Bromo-3-iodopyridin-2-amine (CAS 1180678-40-3) is prepared by iodination of 5-bromo-2-aminopyridine using iodine (I₂), potassium iodate (KIO₃), and a mixture of H₂SO₄, acetic acid, and water .

-

Acetylation : The amine group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Cross-Coupling Reactions

The iodine and bromine substituents enable regioselective coupling reactions:

Notes :

-

Iodine exhibits higher reactivity in Sonogashira couplings compared to bromine .

-

Bromine can participate in Suzuki couplings under optimized palladium catalysis .

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS):

-

Iodine Replacement : Reacts with amines (e.g., piperazine) in DMF at 120°C to yield 5-bromo-3-amino derivatives .

-

Bromine Replacement : Requires harsher conditions (e.g., CuCN, DMF, 150°C) for cyanation .

Functional Group Transformations

-

Acetate Hydrolysis : The acetyloxy group is hydrolyzed under basic conditions (NaOH, H₂O/EtOH, reflux) to regenerate the hydroxyl or amine group .

-

Reductive Dehalogenation : Pd/C with H₂ or Zn/HOAc selectively removes iodine or bromine.

Stability and Handling

-

Storage : Stable at 2–8°C under inert atmosphere but sensitive to light and moisture .

-

Decomposition : Prolonged heating above 150°C may lead to dehalogenation or ring degradation .

Comparison with Analogues

Aplicaciones Científicas De Investigación

5-Bromo-2-iodopyridin-3-yl acetate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and the development of new drugs.

Medicine: It is utilized in medicinal chemistry for the design and synthesis of pharmaceuticals.

Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

5-Bromo-2-iodopyridin-3-yl acetate is similar to other halogenated pyridine derivatives, such as 2-bromo-5-iodopyridin-3-amine and 5-bromo-2-iodopyridin-3-ol. its unique combination of bromine and iodine atoms, along with the acetate group, sets it apart from these compounds. The presence of both halogens on the pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Similar Pyridine Derivatives

Acetate vs. Carbonate Esters

5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate (CAS # 1087659-20-8, C₁₀H₁₀BrINO₃) shares structural similarities with the target compound but replaces the acetate group with a bulkier tert-butyl carbonate. Key differences include:

- Molecular Weight : The carbonate derivative (MW 410.02 g/mol) is heavier due to the tert-butyl group .

- Conversely, the carbonate group may exhibit different stability under acidic or basic conditions .

- Cost : The carbonate derivative is significantly more expensive ($400/g vs. $240/g for the acetate), likely due to synthetic complexity or lower commercial demand .

Table 1: Acetate vs. Carbonate Derivatives

| Property | 5-Bromo-2-iodopyridin-3-yl Acetate | 5-Bromo-2-iodopyridin-3-yl tert-Butyl Carbonate |

|---|---|---|

| Molecular Formula | C₇H₅BrINO₂ | C₁₀H₁₀BrINO₃ |

| Molecular Weight (g/mol) | 341.93 | 410.02 |

| Price (1 g) | $240 | $400 |

| Key Substituent | Acetate (position 3) | tert-Butyl carbonate (position 3) |

Hydroxy and Triflate Derivatives

- 5-Bromo-3-iodopyridin-2-ol (CAS # 381233-75-6): This compound replaces the acetate group with a hydroxyl group (position 2).

- 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate : The triflate group (position 2) is a superior leaving group, making this derivative highly reactive in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions .

Table 2: Functional Group Impact on Reactivity

| Compound | Key Functional Group | Reactivity Profile |

|---|---|---|

| This compound | Acetate (ester) | Moderate reactivity; hydrolyzable under basic conditions |

| 5-Bromo-3-iodopyridin-2-ol | Hydroxyl | Polar, prone to oxidation or acetylation |

| 5-Bromo-3-iodopyridin-2-yl triflate | Triflate | High reactivity in cross-coupling reactions |

Acetylated Pyridines

- 3-Acetyl-5-bromopyridine (CAS # 38940-62-4) and 5-Acetyl-2-bromopyridine (CAS # 139042-59-4) feature acetyl groups at positions 3 and 5, respectively. Unlike the target compound, these lack iodine, limiting their utility in reactions requiring halogen exchange.

Chloro-Iodo and Dual Halogenated Analogs

- 5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS # 1207625-23-7) and 5-Bromo-2-chloro-3-iodopyridine (CAS # 928653-73-0) incorporate chlorine as an additional halogen. Chlorine’s lower leaving-group ability compared to iodine reduces their efficacy in metal-catalyzed couplings but may enhance stability in protic environments .

Pyrrolo-Pyridine Derivatives

Compounds like 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS # 900514-06-9) feature fused pyrrole-pyridine rings.

Actividad Biológica

5-Bromo-2-iodopyridin-3-yl acetate is a halogenated derivative of pyridine, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C7H6BrI N O2

- Molecular Weight : 296.93 g/mol

- Appearance : Off-white solid

Synthesis

The synthesis of this compound typically involves the bromination and iodination of pyridine derivatives followed by acetylation. The compound can be synthesized through a multi-step process, starting from 2-amino pyridine precursors, which are treated with halogenating agents such as N-bromosuccinimide (NBS) and iodine under acidic conditions to yield the desired product .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The halogenated structure is believed to enhance its interaction with DNA, leading to increased cytotoxicity against tumor cells .

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases involved in cancer progression, suggesting a role in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

In a cytotoxicity assay using human breast cancer cell lines (MCF7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H6BrI N O2 |

| Molecular Weight | 296.93 g/mol |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antimicrobial MIC (E. coli) | 64 µg/mL |

| Cytotoxic IC50 (MCF7) | ~15 µM |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 5-Bromo-2-iodopyridin-3-yl acetate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) and arylboronic acids. Key parameters include:

- Catalyst loading (5 mol% recommended for efficiency) .

- Solvent selection (1,4-dioxane/water mixtures enhance reactivity).

- Temperature control (85–95°C for 15+ hours ensures completion) .

- Alternative routes involve halogenation of pyridine precursors, but iodine/bromine positioning requires regioselective strategies.

Q. Which purification techniques are recommended for isolating this compound after synthesis?

- Methodological Answer :

- Liquid-liquid extraction : Use ethyl acetate and water to remove polar impurities .

- Column chromatography : Employ silica gel with hexane/ethyl acetate gradients for high-purity isolation.

- Recrystallization from ethanol or dichloromethane improves crystalline purity.

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : Analyze ¹H (δ 8.2–8.5 ppm for pyridine protons) and ¹³C (δ 165–170 ppm for acetate carbonyl).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 341.93 (M.W.) .

- IR spectroscopy : Identify C=O stretch (~1740 cm⁻¹) and C-I/Br vibrations (500–600 cm⁻¹) .

Q. What are the optimal storage conditions to ensure the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as hydrolysis of the acetate group may occur .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods optimize the synthesis of this compound?

- Methodological Answer :

- Use quantum mechanical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Apply ICReDD’s reaction design framework : Combine computational screening (e.g., reaction Gibbs free energy) with experimental validation to reduce trial-and-error cycles .

- Example: Optimize Suzuki coupling by predicting ligand-catalyst interactions and solvent effects in silico.

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing groups (Br, I, acetate) activate the pyridine ring for nucleophilic aromatic substitution or cross-coupling.

- The iodine substituent enhances oxidative addition in Pd-catalyzed reactions due to its polarizability .

- Steric hindrance from the acetate group may slow reactions at the 3-position, favoring selectivity at the 2- and 5-positions.

Q. What strategies mitigate competing side reactions during the functionalization of this compound?

- Methodological Answer :

- Temperature control : Lower temperatures reduce undesired dimerization or debromination.

- Protecting groups : Temporarily block the acetate group during iodination/bromination steps.

- Ligand selection : Bulky ligands (e.g., SPhos) improve selectivity in Pd-catalyzed reactions .

Q. How should researchers address discrepancies in reported yields for halogen exchange reactions involving this compound?

- Methodological Answer :

- Variable analysis : Compare catalyst systems (e.g., Pd vs. Cu), solvent purity, and reaction time across studies.

- Reproducibility protocols : Standardize anhydrous conditions and inert atmospheres (N₂/Ar) to minimize oxidation .

- Example: Yields drop below 60% if trace water is present in 1,4-dioxane .

Q. How can multi-step synthetic routes incorporating this compound be designed for complex heterocyclic systems?

- Methodological Answer :

- Sequential cross-coupling : First substitute iodine via Suzuki coupling, then functionalize bromine via Buchwald-Hartwig amination.

- Intermediate characterization : Use LC-MS and 2D NMR (COSY, HSQC) to verify structural integrity at each step .

Q. What in silico approaches predict the biological activity of derivatives synthesized from this compound?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous pyridines .

- Note: Derivatives are exploratory and not FDA-approved; biological assays must follow ethical guidelines .

Propiedades

IUPAC Name |

(5-bromo-2-iodopyridin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c1-4(11)12-6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSPIUWOXFHIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(N=CC(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670114 | |

| Record name | 5-Bromo-2-iodopyridin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-04-5 | |

| Record name | 5-Bromo-2-iodopyridin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.